1-(Diethoxyphosphoryl)-2-oxopropyl acetate
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Overview
Description
1-(Diethoxyphosphoryl)-2-oxopropyl acetate is an organic compound with the molecular formula C8H15O6P. It is a derivative of acetic acid and is characterized by the presence of a diethoxyphosphoryl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate can be synthesized through esterification reactions. One common method involves the reaction of acetic acid with diethyl phosphite in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted esters and phosphonates.
Scientific Research Applications
1-(Diethoxyphosphoryl)-2-oxopropyl acetate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Diethoxyphosphoryl)-2-oxopropyl acetate involves its ability to act as a phosphorylating agent. The diethoxyphosphoryl group can transfer to nucleophilic sites on other molecules, facilitating various biochemical and chemical transformations. This transfer is often mediated by the formation of a phosphonate anion, which can then react with electrophiles to form new bonds .
Comparison with Similar Compounds
- Triethyl phosphonoacetate
- Diethyl ethoxycarbonylmethylphosphonate
- Methyl diethylphosphonoacetate
Comparison: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate is unique due to its specific ester functional group, which imparts distinct reactivity compared to similar compounds. For instance, triethyl phosphonoacetate is commonly used in the Horner-Wadsworth-Emmons reaction, but this compound offers different reactivity due to its acetate moiety, making it suitable for specific synthetic applications .
Properties
CAS No. |
64212-58-4 |
---|---|
Molecular Formula |
C9H17O6P |
Molecular Weight |
252.20 g/mol |
IUPAC Name |
(1-diethoxyphosphoryl-2-oxopropyl) acetate |
InChI |
InChI=1S/C9H17O6P/c1-5-13-16(12,14-6-2)9(7(3)10)15-8(4)11/h9H,5-6H2,1-4H3 |
InChI Key |
DKABMXQMHSSXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(=O)C)OC(=O)C)OCC |
Origin of Product |
United States |
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